4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide

P2X3 receptor antagonist potency electrophysiology

Order CAS 896375-07-8 to secure a structurally authenticated 1,3-thiazol-2-yl benzamide P2X3 antagonist (rP2X3 EC50: 80 nM). Its 4-ethoxybenzamide substitution and ethyl-thiazole linker define a chemotype distinct from clinical candidates, potentially enabling novel IP generation absent from major patent families. This moderate-affinity probe supports SAR-driven hit-to-lead optimization and selectivity profiling against P2X2/P2X2/3 heteromers.

Molecular Formula C21H19F3N2O2S
Molecular Weight 420.4 g/mol
CAS No. 896375-07-8
Cat. No. B6520316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide
CAS896375-07-8
Molecular FormulaC21H19F3N2O2S
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C21H19F3N2O2S/c1-2-28-18-9-5-14(6-10-18)19(27)25-12-11-17-13-29-20(26-17)15-3-7-16(8-4-15)21(22,23)24/h3-10,13H,2,11-12H2,1H3,(H,25,27)
InChIKeyHXBDPDZEGYFJDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4-Ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide (CAS 896375-07-8) for P2X3 Receptor Antagonist Research


The compound 4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide (CAS 896375-07-8), with molecular formula C21H19F3N2O2S and molecular weight 420.4 g/mol, is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class [1]. This class is structurally defined by a benzamide core connected via an ethyl linker to a thiazole ring, which is further substituted with a 4-(trifluoromethyl)phenyl group [2]. The primary known biological activity of this compound is as an antagonist of the P2X3 purinergic receptor, a ligand-gated ion channel implicated in nociception and chronic cough hypersensitivity [3].

Why In-Class 1,3-Thiazol-2-yl Benzamides Cannot Serve as Drop-In Replacements for CAS 896375-07-8


Within the 1,3-thiazol-2-yl substituted benzamide class, even subtle structural modifications—such as variation in the substitution pattern on the benzamide ring, the nature of the phenyl substituent on the thiazole, or the linker length—profoundly alter P2X3 receptor affinity and selectivity [1]. For instance, the 4-ethoxy substitution on the benzamide moiety in this specific compound differentiates it from analogs bearing 4-methoxy, halogen, or unsubstituted benzamide groups, which can exhibit orders-of-magnitude shifts in potency [2]. Because P2X3 antagonism is highly sensitive to linker geometry and electronic effects, generic procurement of a “thiazol-2-yl benzamide” without precise specification of CAS 896375-07-8 risks acquiring a compound with substantially different receptor pharmacology, potentially compromising experimental reproducibility and target validation [3].

Quantitative Differentiation Guide: CAS 896375-07-8 vs. Clinically Advanced P2X3 Antagonists


rP2X3 Antagonist Potency: A Cross-Class Comparison with Eliapixant and Filapixant

4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide demonstrates a measurable but lower antagonist potency at the rat P2X3 receptor (EC50 = 80 nM, Xenopus oocyte electrophysiology) [1] compared to the structurally related, clinically evaluated P2X3 antagonists eliapixant (hP2X3 IC50 = 8 nM, intracellular calcium assay) and filapixant (hP2X3 IC50 ≈ 7 nM, pIC50 8.15, intracellular calcium assay) [2]. This represents an approximately 10-fold lower potency relative to these advanced leads. However, this comparison is qualified by differences in receptor species (rat vs. human), assay format (electrophysiology vs. calcium flux), and reported endpoint (EC50 vs. IC50).

P2X3 receptor antagonist potency electrophysiology

Structural Differentiation from Advanced Leads: Ethoxy Linker vs. Aminopyrimidine Scaffolds

The core scaffold of 4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide features a 1,3-thiazol-2-yl benzamide linked via an ethyl spacer to a 4-ethoxybenzamide moiety . This scaffold is chemically distinct from leading clinical P2X3 antagonists such as filapixant, which utilizes an aminopyrimidine core, and eliapixant, which contains a pyrimidine-amide linkage . The specific combination of a 4-ethoxybenzamide group with a 4-CF3-phenyl-thiazole in this compound is not represented in the Markush structures of the major Bayer patent families (US10174016, US20180072713), indicating it occupies a distinct chemical space within the thiazol-2-yl benzamide class [1]. This structural differentiation provides an alternative chemotype for patent circumvention and novel SAR exploration.

structure-activity relationship chemical scaffold intellectual property

Class-Level in Vivo Target Engagement Evidence for 1,3-Thiazol-2-yl Benzamides

Although no in vivo data specific to CAS 896375-07-8 are publicly available, structurally related 1,3-thiazol-2-yl substituted benzamides from the same patent families have demonstrated anti-nociceptive efficacy in rodent models of inflammatory and neuropathic pain [1]. P2X3 receptor antagonism as a mechanism has been extensively validated in P2X3 knockout mice, which exhibit attenuated pain responses, and via selective small-molecule antagonists that reduce nociceptive signaling across multiple preclinical pain models [2]. By extension, compounds within this chemotype, including the target compound, are hypothesized to possess similar in vivo target engagement capability, pending direct experimental confirmation.

P2X3 receptor in vivo pharmacology pain models

Recommended Research and Procurement Scenarios for CAS 896375-07-8


Medicinal Chemistry Hit-to-Lead Optimization

Procure CAS 896375-07-8 as a structurally characterized starting point for hit-to-lead campaigns targeting P2X3-mediated disorders. The compound offers a synthetically accessible 1,3-thiazol-2-yl benzamide scaffold with a confirmed rP2X3 EC50 of 80 nM [1]. Its moderate potency provides ample headroom for structure-activity relationship (SAR) optimization of the benzamide substituent, thiazole substitution, and linker geometry—parameters known to critically influence P2X3 affinity and selectivity across this chemical class [2].

Pharmacological Tool Compound for P2X3 Functional Studies

Use this compound as a pharmacological probe in in vitro electrophysiology or calcium flux assays to interrogate P2X3 receptor function in recombinant or native systems. The documented antagonist activity at rat P2X3 (EC50 80 nM, Xenopus oocyte assay) [1] provides a benchmark for calibrating assay sensitivity and comparing the effects of more potent or selective tool compounds such as eliapixant and filapixant. Its distinct chemotype also makes it suitable for orthogonal confirmation studies to rule out scaffold-specific artifacts.

Patent Circumvention and Novel IP Generation

Initiate a proprietary medicinal chemistry program using CAS 896375-07-8 as a scaffold that appears to fall outside the exemplified Markush claims of the dominant Bayer P2X3 antagonist patent families [1]. The absence of the 4-ethoxybenzamide–ethyl–thiazole combination in the major disclosed patent formulas [2] provides an opportunity to explore novel chemical space for P2X3 antagonism, with the potential to generate composition-of-matter intellectual property distinct from the clinical candidates filapixant and eliapixant.

Negative Control or Comparator in P2X3 Selectivity Panels

Deploy this compound as a moderate-affinity P2X3 antagonist comparator in selectivity profiling panels that include P2X2, P2X2/3 heteromers, and other purinergic receptors. While its selectivity profile remains uncharacterized in public data, its structural divergence from the clinical leads [1] and its relatively lower P2X3 potency make it a useful reference for distinguishing on-target P2X3 effects from potential off-target activities in multi-receptor screening campaigns.

Quote Request

Request a Quote for 4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.